1-Bromo-2,3-difluoro-4-methoxybenzene: Validated Key Starting Material for an EGFR Inhibitor
1-Bromo-2,3-difluoro-4-methoxybenzene is explicitly claimed as a key intermediate in the synthesis of a novel aminopyrimidine compound (Compound 23), which is a fourth-generation EGFR inhibitor designed to overcome T790M/C797S drug-resistant mutations [1]. The patent describes using 5g (22.4 mmol) of this compound in a nitration reaction to produce 4.2g of the nitro intermediate 23-2 [2]. This demonstrates a validated, high-value application.
| Evidence Dimension | Validated Use in Patented Pharmaceutical Synthesis |
|---|---|
| Target Compound Data | Utilized as starting material; 5 g used to yield 4.2 g of nitrated intermediate 23-2 |
| Comparator Or Baseline | Other halogenated anisoles or difluorobenzene isomers (e.g., 1-bromo-2,4-difluoro-3-methoxybenzene) |
| Quantified Difference | Not specified |
| Conditions | Nitration reaction with potassium nitrate in sulfuric acid at 0°C [2] |
Why This Matters
This validates the compound's role in a patented drug development pathway for a critical, unmet medical need, justifying its procurement for similar oncology research.
- [1] Qilu Pharmaceutical Co., Ltd. (2022). CN202180023325.X: Novel aminopyrimidine EGFR inhibitors. China National Intellectual Property Administration. View Source
- [2] 坂田长逸. (2024, June 11). 4-溴-2,3-二氟苯甲醚的制备和应用. Guidechem. Retrieved April 18, 2026. View Source
